molecular formula C16H17FO3 B5143375 1-ethoxy-3-[2-(4-fluorophenoxy)ethoxy]benzene

1-ethoxy-3-[2-(4-fluorophenoxy)ethoxy]benzene

Cat. No.: B5143375
M. Wt: 276.30 g/mol
InChI Key: TXKNYJPFWXQZQI-UHFFFAOYSA-N
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Description

1-Ethoxy-3-[2-(4-fluorophenoxy)ethoxy]benzene is an organic compound with the molecular formula C₁₆H₁₇FO₃ It is characterized by the presence of an ethoxy group and a fluorophenoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethoxy-3-[2-(4-fluorophenoxy)ethoxy]benzene typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-ethoxybenzene and 4-fluorophenol.

    Etherification Reaction: The first step involves the etherification of 1-ethoxybenzene with 2-bromoethanol to form 1-ethoxy-2-(2-hydroxyethoxy)benzene.

    Nucleophilic Substitution: The intermediate product is then subjected to nucleophilic substitution with 4-fluorophenol in the presence of a base, such as potassium carbonate, to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing.

Chemical Reactions Analysis

Types of Reactions: 1-Ethoxy-3-[2-(4-fluorophenoxy)ethoxy]benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding phenolic or quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring undergoes substitution with electrophiles such as halogens, nitro groups, or sulfonic acid groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products:

    Oxidation: Phenolic or quinone derivatives.

    Reduction: Reduced forms of the compound with hydrogenated functional groups.

    Substitution: Halogenated, nitrated, or sulfonated derivatives of the compound.

Scientific Research Applications

1-Ethoxy-3-[2-(4-fluorophenoxy)ethoxy]benzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 1-ethoxy-3-[2-(4-fluorophenoxy)ethoxy]benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application and target.

Comparison with Similar Compounds

  • 1-Ethoxy-2-(4-fluorophenoxy)benzene
  • 1-Ethoxy-4-(4-fluorophenoxy)benzene
  • 1-Ethoxy-3-(4-chlorophenoxy)ethoxybenzene

Comparison: 1-Ethoxy-3-[2-(4-fluorophenoxy)ethoxy]benzene is unique due to the specific positioning of the ethoxy and fluorophenoxy groups, which can influence its reactivity and interaction with molecular targets. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications.

Properties

IUPAC Name

1-ethoxy-3-[2-(4-fluorophenoxy)ethoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FO3/c1-2-18-15-4-3-5-16(12-15)20-11-10-19-14-8-6-13(17)7-9-14/h3-9,12H,2,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXKNYJPFWXQZQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC=C1)OCCOC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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